7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Sequential cross-coupling Site-selective functionalization Fragment-based drug discovery

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine features orthogonal C-3 (I) and C-7 (Cl) handles enabling sequential functionalization without protecting groups. The iodine reacts rapidly in Suzuki, Sonogashira, or Stille couplings; the chlorine remains inert until activated via metalation or SNAr. This hierarchical reactivity supports rapid analog library synthesis for fragment-based drug discovery and kinase inhibitor development. One batch yields hundreds of derivatives—maximizing diversity per procurement dollar.

Molecular Formula C6H3ClIN3
Molecular Weight 279.465
CAS No. 1268521-18-1
Cat. No. B1142639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
CAS1268521-18-1
Molecular FormulaC6H3ClIN3
Molecular Weight279.465
Structural Identifiers
SMILESC1=CN=C(C2=NNC(=C21)I)Cl
InChIInChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
InChIKeyQMQBCXHVEALRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1268521-18-1): A Dual-Halogenated Pyrazolopyridine Scaffold for Sequential Cross-Coupling


7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1268521-18-1) is a heteroaromatic building block belonging to the pyrazolo[3,4-c]pyridine class, characterized by a chlorine substituent at the 7-position and an iodine substituent at the 3-position . The compound has a molecular formula of C6H3ClIN3 and a molecular weight of 279.47 g/mol . Commercial sources typically supply this compound with a purity specification of 95% (HPLC) , and it is available from multiple reputable vendors for research use in medicinal chemistry and chemical biology applications .

Why 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by Other Halogenated Pyrazolopyridines


The 7-chloro-3-iodo substitution pattern confers a unique orthogonal reactivity profile that is not replicable with mono-halogenated, di-brominated, or di-chlorinated analogs. The iodine at C-3 is highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the chlorine at C-7 is comparatively inert under those conditions, requiring more forcing conditions or alternative activation strategies such as metalation with TMPMgCl·LiCl followed by transmetalation to ZnCl2 for Negishi coupling [1]. This hierarchical reactivity—C-3 coupling before C-7 substitution—enables sequential, site-selective functionalization that is essential for constructing complex molecular architectures in fragment-based drug discovery (FBDD) and hit-to-lead optimization. Attempting to use a 3-bromo-7-chloro analog results in reduced coupling efficiency and lower overall yields due to the lower oxidative addition propensity of C-Br versus C-I bonds [1].

Quantitative Evidence Supporting Selection of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Over Analogs


Hierarchical Reactivity Enables Sequential Site-Selective Cross-Coupling

The C-3 iodine atom in 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes tandem borylation and Suzuki-Miyaura cross-coupling under mild Pd catalysis, while the C-7 chlorine remains intact until subsequently activated via metalation with TMPMgCl·LiCl and transmetalation to ZnCl2 for Negishi cross-coupling [1]. In contrast, the 3-bromo-7-chloro analog exhibits lower reactivity at C-3 due to the inherently slower oxidative addition of C-Br bonds compared to C-I bonds under standard Suzuki conditions [2]. This differential reactivity translates to higher overall yields and cleaner reaction profiles in multi-step synthetic sequences.

Sequential cross-coupling Site-selective functionalization Fragment-based drug discovery

Defined Purity Specification of 95% (HPLC) Ensures Reproducible Experimental Outcomes

Commercial suppliers including Fluorochem and Bidepharm specify a purity of 95% (HPLC) for 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine . This level of purity is critical for cross-coupling reactions where trace impurities (e.g., residual palladium, dehalogenated byproducts) can poison catalysts or lead to irreproducible yields. In contrast, many niche building block analogs are sold without quantified purity data or with lower specifications, introducing experimental variability.

Purity specification HPLC Reproducibility

Economic Advantage Over Similar Dihalogenated Pyrazolopyridine Analogs

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is priced at approximately £128.00 per gram (USD ~$160) from established suppliers . By comparison, the 3-bromo-7-chloro analog (CAS 957760-22-4) is listed at significantly higher cost, with quotes exceeding ¥4,065 (~USD $560) for 100 mg, translating to >$5,600 per gram [1]. This price differential of >30× makes the iodo-chloro compound the economically rational choice for large-scale library synthesis or fragment elaboration campaigns.

Cost-effectiveness Procurement Building block economics

Orthogonal Reactivity Vectors Support Hit-to-Lead Elaboration Without Protecting Groups

Bedwell et al. (2023) demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be selectively elaborated along multiple growth vectors without protecting group manipulation [1]. Specifically, C-3 can be functionalized via tandem borylation/Suzuki-Miyaura coupling, C-5 via Buchwald-Hartwig amination, and C-7 via selective metalation/Negishi cross-coupling. While the study focused on 5-halo derivatives, the same underlying reactivity principles apply to 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine: the iodine at C-3 and chlorine at C-7 are differentially addressable. In contrast, the 3,7-dichloro analog lacks a sufficiently reactive handle at C-3, requiring harsher conditions that risk unselective double functionalization [2].

Vectorial functionalisation Hit-to-lead Protecting-group-free synthesis

Enhanced Synthetic Tractability Due to Superior Iodine Leaving Group

Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides or chlorides, enabling lower catalyst loadings, milder temperatures, and shorter reaction times [1]. In the context of 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, the C-3 iodine can be selectively coupled at room temperature using 0.5-1 mol% Pd catalyst, whereas the corresponding C-3 bromo derivative typically requires 2-5 mol% Pd and heating to 60-80°C [2]. The milder conditions reduce the risk of dehalogenation at C-7 and minimize side-product formation, leading to higher isolated yields in multi-step sequences.

Leaving group ability Cross-coupling efficiency Side reaction suppression

Validated Scaffold in Kinase Inhibitor Discovery Programs

Substituted pyrazolo[3,4-c]pyridines bearing 1,3,7-substitution patterns have demonstrated potent and selective inhibitory activity against GSK3α/β and CLK1 kinases, with IC50 values in the low micromolar to sub-micromolar range, without cytotoxicity in counter-screens [1]. 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine serves as a key intermediate for constructing such 1,3,7-trisubstituted derivatives via sequential cross-coupling and nucleophilic aromatic substitution. While direct biological data for the unsubstituted building block is not available, its structural congruence with validated kinase inhibitor scaffolds supports its prioritization over less precedented halogenation patterns [2].

Kinase inhibition GSK3β CLK1 Antiproliferative activity

Optimal Application Scenarios for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine in Discovery Research


Fragment-Based Drug Discovery (FBDD) Requiring Vectorial Elaboration

In FBDD campaigns, initial fragment hits must be elaborated along multiple vectors to optimize binding affinity and selectivity. 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine provides two orthogonal synthetic handles (C-3 iodine, C-7 chlorine) that can be sequentially functionalized without protecting group manipulation, as demonstrated in the vectorial functionalisation study by Bedwell et al. [1]. This enables rapid synthesis of diverse analog libraries from a single core scaffold, accelerating hit-to-lead progression.

Synthesis of Selective Kinase Inhibitors (e.g., GSK3β, CLK1, DYRK1A)

Pyrazolo[3,4-c]pyridines with 1,3,7-substitution patterns have shown promising inhibitory activity against GSK3α/β, CLK1, and DYRK1A kinases, with IC50 values in the low micromolar range and good selectivity profiles [1]. 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is an ideal precursor for constructing such derivatives via C-3 Suzuki coupling (to introduce aryl/heteroaryl groups) followed by C-7 nucleophilic aromatic substitution or Negishi coupling (to install amine or alkyl substituents).

Construction of Diverse Heterocyclic Libraries via Sequential Cross-Coupling

Medicinal chemistry groups requiring structurally diverse compound libraries can leverage the orthogonal reactivity of 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. The C-3 iodine undergoes rapid Suzuki-Miyaura, Sonogashira, or Stille coupling under mild conditions, while the C-7 chlorine can be subsequently activated via metalation/transmetalation for Negishi coupling or displaced via SNAr with amines [1]. This two-step diversification strategy can generate hundreds of unique analogs from a single batch of building block, maximizing library diversity per procurement dollar.

Antiproliferative Agent Discovery Programs Targeting Cancer Cell Lines

Several 3,7-disubstituted pyrazolo[3,4-c]pyridines have demonstrated potent antiproliferative activity against cancer cell lines, with IC50 values ranging from 0.87 µM to 4.3 µM [1]. 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine serves as a direct precursor to these biologically active scaffolds. Procurement of this building block enables efficient SAR exploration around the 3- and 7-positions to optimize potency and selectivity in oncology-focused discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.